N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C21H26N4 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H26N4/c1-2-9-18-14-20(23-17-12-7-4-8-13-17)25-21(24-18)19(15-22-25)16-10-5-3-6-11-16/h3,5-6,10-11,14-15,17,23H,2,4,7-9,12-13H2,1H3 |
InChI Key |
BIWKVRKBDNJUEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NC3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrazole-Amines with β-Dicarbonyl Compounds
The pyrazolo[1,5-a]pyrimidine core is constructed via cyclization of 4-phenyl-1H-pyrazol-5-amine (3 ) with β-dicarbonyl reagents. For example, reacting 3 with N-methyl uracil in ethanol under sodium ethoxide catalysis yields 3-phenylpyrazolo[1,5-a]pyrimidinone (5 ) (Scheme 1). This step achieves a 75–85% yield, with the reaction mechanism involving nucleophilic attack by the pyrazole-amine on the electrophilic carbonyl carbon, followed by dehydration.
Key Reaction Conditions
-
Solvent: Ethanol (10.83 vol relative to substrate)
-
Catalyst: Sodium ethoxide (1.2 equiv)
-
Temperature: Reflux (78°C)
Functionalization at the 5-Position: Propyl Group Introduction
Chlorination and Nucleophilic Substitution
The 5-position is functionalized via chlorination followed by alkylation. Treatment of pyrazolo[1,5-a]pyrimidinone (5 ) with phosphorus oxychloride (POCl₃) at 110°C for 4 hours generates 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine (6 ) in 90% yield. Subsequent nucleophilic substitution with propylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) at 0°C to room temperature introduces the propyl group, achieving 70–75% yield (Scheme 2).
Optimization Insights
-
Propyl group introduction requires anhydrous conditions to prevent hydrolysis.
-
Excess Grignard reagent (1.5 equiv) ensures complete substitution.
Amination at the 7-Position: Cyclohexylamine Coupling
Direct Reductive Amination
The 7-amino group is introduced via palladium-catalyzed reductive amination. Combining 5-propyl-3-phenylpyrazolo[1,5-a]pyrimidine with cyclohexylamine in methanol under hydrogen gas (4.9 MPa pressure) at 90°C for 40 hours yields the target compound in 83% enantiomeric excess (ee). Ruthenium catalysts such as [(R)-binap]RuCl₂ enhance stereoselectivity, with s/c (substrate-to-catalyst) ratios of 500:1 proving optimal.
Critical Parameters
Buchwald-Hartwig Amination
Alternative amination employs palladium-catalyzed cross-coupling. Using Pd(OAc)₂ (10 mol%), Xantphos (12 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 100°C for 24 hours, the 7-chloro intermediate reacts with cyclohexylamine to furnish the product in 78% yield. This method avoids high-pressure hydrogenation but requires rigorous exclusion of moisture.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | 83 | High enantioselectivity, scalable | High-pressure equipment required |
| Buchwald-Hartwig | 78 | Mild conditions, no H₂ | Sensitive to moisture, costly ligands |
| Nucleophilic Substitution | 75 | Simple reagents | Low functional group tolerance |
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.4 minutes.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
-
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Aqueous or organic solvents
Products: Oxidized derivatives at various positions on the ring
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Reduced amine or alcohol derivatives
-
Substitution:
Reagents: Halogenated compounds, nucleophiles
Conditions: Base or acid catalysis
Products: Substituted derivatives with various functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Solvents: Ethanol, dichloromethane, water
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-amines exhibit antiviral properties. Specifically, N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential against viral infections. A patent describes its utility in treating viral infections, suggesting that it may inhibit viral replication mechanisms effectively .
Anticancer Properties
This compound has shown promising results in anticancer research. Preliminary studies on various cancer cell lines have demonstrated significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The compound's structure implies potential anti-inflammatory properties. It is hypothesized that it may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases . Further studies are required to elucidate the exact mechanisms and efficacy in clinical settings.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the compound's biological activity:
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA replication processes.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
- Anti-M. tb Activity : Fluorine at R3 (e.g., 4-fluorophenyl) enhances potency against M. tb, as seen in compounds with IC₅₀ values <1 μM . The target compound’s phenyl group at R3 may reduce activity compared to fluorinated analogs.
- Amine Substituent : Pyridin-2-ylmethyl amines (e.g., compounds) show balanced solubility and target engagement, whereas cyclohexylamines (target compound) may prioritize lipophilicity for tissue penetration .
- R5 Alkyl Chains : Propyl chains (target compound) improve metabolic stability over methyl groups but may reduce aqueous solubility .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The cyclohexyl and propyl groups in the target compound likely increase logP compared to pyridinylmethyl or polar amine derivatives, favoring blood-brain barrier penetration but risking solubility limitations .
- Metabolic Stability : Propyl chains at R5 resist oxidative metabolism better than shorter alkyl groups (e.g., methyl), as observed in mouse/human liver microsomal assays for related compounds .
- hERG Liability : Pyridinylmethyl amines exhibit moderate hERG inhibition (IC₅₀ ~10 μM), while bulky amines (e.g., cyclohexyl) may reduce this risk due to steric hindrance .
Biological Activity
N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a pyrazolo[1,5-a]pyrimidine core structure that is known for its ability to interact with various biological targets.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. Various synthetic routes have been developed to enhance the structural diversity of these compounds, allowing for modifications at different positions on the pyrimidine ring .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases or other proteins involved in cell proliferation and survival .
Enzymatic Inhibition
This compound has been evaluated for its ability to inhibit various enzymes. Research indicates that it can act as a selective inhibitor of certain protein kinases, which are critical in signaling pathways related to cancer and other diseases .
Case Studies and Findings
- Inhibition of HDAC6 : A related study found that certain pyrazolo derivatives exhibited strong inhibitory effects on histone deacetylase 6 (HDAC6), which is implicated in acute liver injury (ALI). These compounds demonstrated significant antinecroptotic activity and anti-inflammatory properties, suggesting potential applications in treating liver conditions .
- Anti-HIV Activity : Other derivatives have been tested for their anti-HIV activity. Compounds similar to this compound showed effective inhibition against wild-type HIV strains with low EC50 values, indicating their potential as antiviral agents .
Data Summary
| Activity | IC50/EC50 Values | Notes |
|---|---|---|
| Anticancer | Varies (sub-micromolar range) | Induces apoptosis in various cancer cell lines |
| HDAC6 Inhibition | IC50 = 4.95 nM | Significant selectivity over other HDACs |
| Anti-HIV | EC50 = 0.0038 - 0.4759 μmol/L | Effective against multiple HIV strains |
Q & A
Q. What are the key synthetic strategies for preparing N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core followed by introducing substituents. A common method is the Suzuki-Miyaura cross-coupling reaction to attach aryl groups (e.g., phenyl) at position 3 . For the cyclohexylamine moiety at position 7, nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., N₂ atmosphere) is employed. Optimization includes:
- Solvent selection : Dichloromethane or DMF for polar intermediates .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling .
- Temperature control : 80–100°C for cyclization steps, monitored via TLC .
- Purification : Column chromatography or recrystallization from ethanol/hexane mixtures .
Q. How are structural features of this compound characterized, and what analytical techniques are prioritized?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regioselectivity (e.g., distinguishing pyrazole vs. pyrimidine protons) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding interactions, as demonstrated for analog 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine .
Q. What preliminary biological activities are associated with this compound?
Pyrazolo[1,5-a]pyrimidines are explored as kinase inhibitors or antiviral agents. For example:
- Kinase inhibition : Analogous compounds (e.g., N-cyclohexyl-5-methyl derivatives) show IC₅₀ values <1 µM against CDK2 .
- Antiviral activity : Chlorophenyl-substituted analogs inhibit viral replication in vitro (EC₅₀ ~2.5 µM) .
Advanced Research Questions
Q. How do substituent variations at positions 3, 5, and 7 influence structure-activity relationships (SAR)?
| Substituent Position | Functional Group | Impact on Activity | Reference |
|---|---|---|---|
| 3 | Phenyl | Enhances π-π stacking with hydrophobic kinase pockets | |
| 5 | Propyl vs. Methyl | Longer alkyl chains improve membrane permeability but may reduce solubility | |
| 7 | Cyclohexylamine | Increases metabolic stability compared to linear amines |
Q. What strategies address contradictions in biological data across analogs?
Discrepancies in activity (e.g., antiviral vs. anticancer) arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) enhance target binding, while electron-donating groups (e.g., OCH₃) may reduce efficacy .
- Assay conditions : Varying cell lines (e.g., HeLa vs. HEK293) or enzyme isoforms (CDK2 vs. CDK4) yield divergent IC₅₀ values . Validate using orthogonal assays (e.g., SPR for binding affinity) .
Q. How is regioselectivity achieved during pyrazolo[1,5-a]pyrimidine core formation?
Regioselective synthesis is guided by:
Q. What advanced methodologies resolve crystallographic challenges for this compound?
- Cocrystallization : Use fragment-based screening to identify co-crystals with kinases (e.g., CDK2) .
- Low-temperature data collection : Mitrate radiation damage during X-ray exposure (100 K) .
Methodological Guidance
Q. How should researchers optimize purity and stability during storage?
- Purity control : HPLC with C18 columns (acetonitrile/water gradient) achieves >98% purity .
- Stability : Store at -20°C under argon; avoid prolonged exposure to light due to photosensitivity of the pyrimidine ring .
Q. What computational tools support SAR studies for this scaffold?
- Molecular docking (AutoDock Vina) : Predict binding modes to kinases (PDB: 1H1S) .
- QSAR models : Correlate logP values (2.5–4.0) with cellular uptake rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
